Sodium diatrizoate can undergo degradation reactions, particularly in the presence of glucose and copper. [] Glucose, a reducing sugar, can react with copper to form an activated species, which can displace iodide from the diatrizoate molecule. This reaction leads to the formation of inorganic iodide and the 3,5-diamino derivative of diatrizoate, a cytotoxic and mutagenic compound. []
Diatrizoate sodium is a widely utilized ionic contrast agent in medical imaging, particularly in X-ray and computed tomography (CT) scans. It enhances the contrast of images by absorbing X-rays due to its high iodine content. This compound is often administered intravenously and is essential for visualizing vascular structures and organs during diagnostic procedures.
Diatrizoate sodium is derived from the reaction of 3,5-diaminobenzoic acid with iodine-containing compounds. It belongs to the class of radiopaque contrast media, which are substances that increase the contrast of structures in medical imaging by attenuating X-rays. The compound is classified under the category of non-ionic contrast agents, which are generally associated with fewer adverse reactions compared to ionic counterparts.
The synthesis of diatrizoate sodium involves several key steps, primarily utilizing solid-phase synthesis techniques. The process can be outlined as follows:
This method addresses challenges associated with traditional synthesis techniques, such as complex purification processes and residual impurities.
Diatrizoate sodium has a complex molecular structure characterized by multiple functional groups that contribute to its radiopaque properties. Its chemical formula is . The presence of three iodine atoms per molecule significantly enhances its ability to absorb X-rays.
The molecular structure can be represented as follows:
Diatrizoate sodium participates in various chemical reactions, primarily during its synthesis:
These reactions are typically conducted under controlled temperatures (0 °C - 10 °C) to ensure optimal yields and minimize side reactions .
The mechanism of action of diatrizoate sodium as a radiopaque agent involves its ability to absorb X-rays due to its high iodine content. When injected into the body, it enhances the contrast between different tissues during imaging procedures. The compound's ionic nature allows it to disperse effectively within bodily fluids, ensuring uniform distribution and optimal imaging results .
Diatrizoate sodium exhibits several notable physical and chemical properties:
These properties are crucial for ensuring safety and efficacy during medical imaging procedures.
Diatrizoate sodium is primarily used in medical imaging as a contrast agent for:
Additionally, it has applications in research settings for studying vascular structures and assessing organ function due to its ability to provide detailed images .
Diatrizoate sodium (C~11~H~8~I~3~N~2~NaO~4~) belongs to the triiodobenzoic acid derivatives, where its radiopacity stems from three iodine atoms per molecule (atomic number 53), contributing ~60% of its molecular weight [1] [6]. The high electron density of iodine atoms enables efficient X-ray absorption via photoelectric interactions, particularly at the K-edge energy level of 33.2 keV. This results in significant attenuation of X-ray photons compared to soft tissues (e.g., muscle, blood) [7]. The compound’s benzene ring serves as a rigid scaffold that optimizes spatial distribution of iodine atoms, enhancing coherent (Rayleigh) and incoherent (Compton) scattering dynamics during imaging [6] [8].
Quantum mechanical analyses reveal that diatrizoate’s iodine orbitals exhibit high cross-sectional interaction probabilities with diagnostic X-ray energies (typically 30-150 keV). This property allows differential attenuation in vascular and luminal spaces, producing image contrast >100 Hounsfield units in clinical CT scans [3]. Deiodination studies under UV light confirm that iodine loss directly reduces radiopacity, underscoring its indispensable role in contrast generation [9].
Table 1: Key Physicochemical Properties Enabling Radiopacity
Property | Value | Functional Significance |
---|---|---|
Iodine content | 59-62% by weight | Maximizes X-ray photon absorption |
Electron density (I atoms) | ~4.9 × 10²³ e⁻/cm³ | Enhances photoelectric effect and Compton scattering |
K-edge energy | 33.2 keV | Matches diagnostic X-ray energy range |
Molecular symmetry | Planar benzene ring | Optimizes spatial distribution for uniform X-ray shadow |
Following intravascular administration, diatrizoate sodium rapidly distributes within the extracellular fluid compartment due to its high water solubility and low plasma protein binding (<5%) [1] [4]. Its small molecular size (614 Da) and hydrophilic nature facilitate extravascular diffusion, though it remains excluded from intracellular spaces and the central nervous system due to intact blood-brain and blood-CSF barriers [4] [10].
Renal excretion dominates elimination, with >90% of unchanged compound cleared via glomerular filtration within 24 hours [6] [7]. The absence of significant metabolism preserves the intact triiodinated structure during excretion, making it ideal for urography. Tubular reabsorption is minimal due to the compound’s anionic state at physiological pH, which repels negatively charged luminal membranes [1] [4]. In patients with normal renal function, plasma half-life is approximately 30-60 minutes, but this extends significantly in renal impairment due to reduced filtration capacity [6].
Table 2: Pharmacokinetic Parameters of Diatrizoate Sodium
Parameter | Value | Physiological Basis |
---|---|---|
Volume of distribution | 0.2-0.3 L/kg | Extracellular fluid confinement |
Plasma half-life | 30-60 min | Rapid glomerular filtration rate (GFR-dependent) |
Renal clearance | 100-120 mL/min | Approximates glomerular filtration rate |
Protein binding | <5% | High hydrophilicity limits albumin interaction |
CNS penetration | Negligible | Exclusion by blood-brain barrier tight junctions |
Diatrizoate sodium solutions exhibit high osmolality (≈1,500-2,000 mOsm/kg H~2~O at 300 mgI/mL), approximately 5-8 times plasma osmolality [1] [5]. This hypertonicity arises from ionic dissociation in solution (generating Na⁺ and diatrizoate⁻ ions) and is intrinsic to its monomeric ionic structure. In vascular imaging, this property causes transient hemodynamic effects, including erythrocyte shrinkage and endothelial stretching, but simultaneously enhances luminal contrast by drawing water into blood vessels [5] [8].
The compound’s hydrophilicity is attributed to:
In gastrointestinal imaging, the osmotic activity induces luminal water secretion, improving mucosal coating and distension. However, this also accelerates transit time, potentially limiting examination duration. Compared to non-ionic agents (e.g., iohexol, osmolality ≈700 mOsm/kg H~2~O), diatrizoate’s high osmolality increases risks in fluid-restricted patients but provides superior radiographic density per iodine concentration due to electron-dense sodium counterions [5] [7] [8].
Table 3: Osmotic Properties vs. Other Contrast Agents
Agent | Class | Osmolality (mOsm/kg) | Iodine: Particle Ratio |
---|---|---|---|
Diatrizoate sodium | Ionic monomer | 1,500-2,000 | 1.5:1 |
Ioxaglate | Ionic dimer | 600-700 | 3:1 |
Iohexol | Non-ionic monomer | 600-700 | 3:1 |
Iodixanol | Non-ionic dimer | 290 | 6:1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7